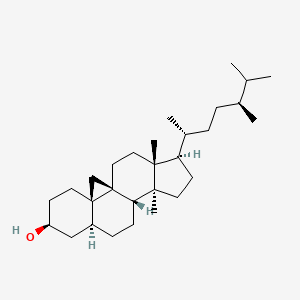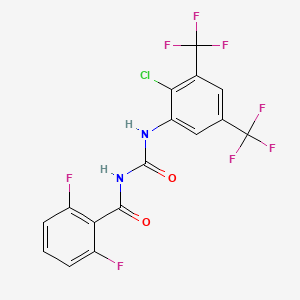
ビストリフルロン
概要
説明
科学的研究の応用
Bistrifluron has several scientific research applications, including:
Agricultural Pest Control: Bistrifluron is used as an insecticide in agriculture to control a range of pests, particularly chewing insects that can devastate crops.
Resistance Management: Research has indicated that some pest populations can develop resistance to bistrifluron, leading to studies on the biological traits of resistant strains and potential management methods.
Environmental Impact Studies: Bistrifluron’s environmental impact, particularly on aquatic ecosystems, has been a subject of study.
作用機序
ビストリフルロンは、昆虫におけるキチンの合成を阻害することで、昆虫成長調整剤として作用します . 標的幼虫の脱皮過程を阻害し、成虫段階への成熟を阻止し、最終的に死に至らしめます . 関与する分子標的と経路には、昆虫のキチン生合成に不可欠なキチン合成酵素1(CHS1)の阻害が含まれます .
類似化合物の比較
ビストリフルロンは、ヘキサフルムロン、ジフルベンゾロン、ルフェヌロンなどの他の化合物を含むベンゾイルウレア化学クラスに属します . これらの類似化合物と比較して、ビストリフルロンは、その有効性と環境残留性に関して独自の特性を示しています . たとえば、ビストリフルロンは、より低濃度で効果を発揮し、より遅効性の殺虫効果を示すことがわかり、シロアリ防除用のベイトシステムでの使用に適しています .
類似化合物には、以下が含まれます。
- ヘキサフルムロン
- ジフルベンゾロン
- ルフェヌロン
- フルフェノクスロン
- ノバルロン
生化学分析
Biochemical Properties
Bistrifluron plays a crucial role in biochemical reactions by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton. This inhibition occurs through the interaction of bistrifluron with chitin synthase enzymes, which are responsible for the polymerization of N-acetylglucosamine into chitin. By binding to these enzymes, bistrifluron disrupts the normal function of chitin synthase, leading to the inability of insects to form a proper exoskeleton .
Cellular Effects
Bistrifluron affects various types of cells and cellular processes, particularly in insects. It influences cell function by disrupting the formation of the exoskeleton, which is critical for insect growth and development. This disruption leads to abnormal molting and ultimately the death of the insect. Bistrifluron also impacts cell signaling pathways related to chitin synthesis and gene expression involved in exoskeleton formation .
Molecular Mechanism
The molecular mechanism of bistrifluron involves its binding interactions with chitin synthase enzymes. By inhibiting these enzymes, bistrifluron prevents the polymerization of N-acetylglucosamine into chitin. This enzyme inhibition leads to a cascade of effects, including the disruption of normal exoskeleton formation and changes in gene expression related to chitin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bistrifluron change over time. Initially, bistrifluron exhibits high stability and efficacy in inhibiting chitin synthesis. Over extended periods, the compound may degrade, leading to reduced effectiveness. Long-term studies have shown that continuous exposure to bistrifluron can result in the development of resistance in insect populations, necessitating the use of higher doses or alternative control methods .
Dosage Effects in Animal Models
The effects of bistrifluron vary with different dosages in animal models. At low doses, bistrifluron effectively inhibits chitin synthesis without causing significant adverse effects. At higher doses, toxic effects such as reduced fecundity, prolonged developmental stages, and increased mortality rates have been observed. These threshold effects highlight the importance of optimizing dosage to achieve effective pest control while minimizing adverse impacts .
Metabolic Pathways
Bistrifluron is involved in metabolic pathways related to chitin synthesis. It interacts with chitin synthase enzymes and other cofactors involved in the polymerization of N-acetylglucosamine. The inhibition of these pathways by bistrifluron leads to a decrease in chitin production and subsequent effects on insect growth and development .
Transport and Distribution
Within cells and tissues, bistrifluron is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites, such as the exoskeleton-forming regions in insects. The localization and accumulation of bistrifluron in these regions are critical for its effectiveness in inhibiting chitin synthesis .
Subcellular Localization
The subcellular localization of bistrifluron is primarily in the regions where chitin synthesis occurs, such as the epidermal cells of insects. Bistrifluron may undergo post-translational modifications that direct it to specific compartments or organelles involved in chitin synthesis. These targeting signals ensure that bistrifluron exerts its inhibitory effects precisely where needed .
準備方法
ビストリフルロンは、ベンゾイルウレアを基本構造とする一連の化学反応によって合成されます . 合成経路は、通常、ベンゾイルクロリドと尿素を制御された条件下で反応させてベンゾイルウレア構造を形成することを含みます . 工業生産方法は異なる場合がありますが、一般的には、収率と純度を高くするために最適化された反応条件で同様の合成経路に従います .
化学反応の分析
ビストリフルロンは、以下のものを含むいくつかの種類の化学反応を起こします。
これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります .
科学研究への応用
ビストリフルロンは、以下のものを含むいくつかの科学研究への応用があります。
化学反応の分析
Bistrifluron undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of bistrifluron can result in the formation of reduced derivatives.
Substitution: Bistrifluron can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Bistrifluron belongs to the benzoylurea chemical class, which includes other compounds such as hexaflumuron, diflubenzuron, and lufenuron . Compared to these similar compounds, bistrifluron has shown unique properties in terms of its efficacy and environmental persistence . For example, bistrifluron has been found to be effective at lower concentrations and exhibits a slower-acting insecticidal effect, making it suitable for use in bait systems for termite control .
Similar compounds include:
- Hexaflumuron
- Diflubenzuron
- Lufenuron
- Flufenoxuron
- Novaluron
特性
IUPAC Name |
N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFZRGTXAPYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058013 | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201593-84-2 | |
| Record name | Bistrifluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bistrifluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISTRIFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bistrifluron exert its insecticidal activity?
A1: Bistrifluron acts as a chitin synthesis inhibitor. [, , , , ] It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately, insect death. [, , , ]
Q2: Does bistrifluron have any impact on insect behavior before causing mortality?
A2: Yes, research indicates that bistrifluron can impact insect behavior before causing mortality. For example, in studies with the Formosan subterranean termite (Coptotermes formosanus), bistrifluron at 5,000 ppm caused noticeable effects on allogrooming behavior one week before termite death. []
Q3: Are there any studies demonstrating the impact of bistrifluron on chitin synthase A?
A3: Yes, a study on Spodoptera litura found that a bistrifluron-resistant strain exhibited upregulation of chitin synthase A. [] Additionally, a mutation (H866Y) near the QRRRW in the catalytic domain of chitin synthase A was linked to increased hydrogen bonding between UDP-GlcNAc and chitin synthase A, resulting in higher chitin content in the resistant strain. []
Q4: What is the molecular formula and weight of bistrifluron?
A4: The molecular formula of bistrifluron is C19H13ClF6N2O2, and its molecular weight is 450.76 g/mol. [, ]
Q5: Are there any spectroscopic data available for bistrifluron?
A5: Yes, structural investigations have employed techniques like X-ray crystallography and NMR spectroscopy to characterize bistrifluron. [] The synthetic process has also been elucidated, with 1H-NMR used for final product identification. []
Q6: How stable is bistrifluron under different pH conditions?
A6: Bistrifluron exhibits varying stability depending on the pH level. In hydrolysis studies, it demonstrated a half-life of 10.9 days at pH 9.0 but remained stable in a pH 7.0 solution. [] At 50°C, the hydrolysis rate was 20.6 days at pH 7.0 and significantly faster at 1.5 days at pH 9.0. []
Q7: What insect species is bistrifluron effective against?
A7: Bistrifluron has shown efficacy against various insect species, including the Formosan subterranean termite (Coptotermes formosanus), [, , ] the mound-building subterranean termite (Coptotermes acinaciformis) [], the sycamore lace bug (Corythucha ciliata), [] the diamondback moth (Plutella xylostella), [] and the Japanese subterranean termites Coptotermes formosanus and Reticulitermes speratus. []
Q8: How is bistrifluron typically delivered to termite colonies?
A8: Bistrifluron is often incorporated into cellulose bait pellets and delivered via in-ground feeding stations placed near termite mounds. [, , ] This method allows foragers to consume the bait and distribute it throughout the colony. [, ]
Q9: What concentrations of bistrifluron have proven effective against termites in field trials?
A9: Field trials using bistrifluron bait pellets containing 1% bistrifluron effectively eliminated termite colonies. [] Notably, a study on Globitermes sulphureus found that consumption of as little as 143 mg of bistrifluron was sufficient for colony elimination. []
Q10: Has bistrifluron been evaluated for agricultural applications?
A10: Yes, bistrifluron has been investigated for its use in controlling agricultural pests. For instance, it effectively controlled Thrips tabaci on asparagus, demonstrating a control effect of around 80% after spraying at a concentration of 10.0% bistrifluron at 2,000 mg/kg. []
Q11: Have any instances of bistrifluron resistance been reported?
A11: Yes, bistrifluron resistance has been documented in some insect populations. For example, a study successfully developed a bistrifluron-resistant strain of Spodoptera litura through bidirectional screening. [] This resistant strain exhibited a significantly higher oviposition rate and a 113.8-fold resistance ratio compared to the susceptible strain. []
Q12: What is the safety profile of bistrifluron for beneficial insects?
A12: Bistrifluron has been found to be relatively safe for some beneficial insects. For instance, it was classified as harmless to the egg parasitoid Trichogramma cacoeciae in laboratory tests. [] Additionally, adult longevity of the parasitoid was not significantly affected by exposure to bistrifluron. []
Q13: What is known about the environmental degradation of bistrifluron?
A13: Research suggests that soil conditions can influence the degradation of bistrifluron. [] Further studies are necessary to fully understand the degradation pathways and potential for environmental persistence.
Q14: What analytical methods are used for detecting and quantifying bistrifluron residues?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the detection and quantification of bistrifluron residues in various matrices, such as pear samples. [] The EN-QuEChERS method, a rapid and efficient extraction technique, has been validated for bistrifluron analysis in pear. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)



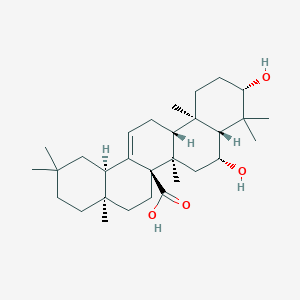

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)
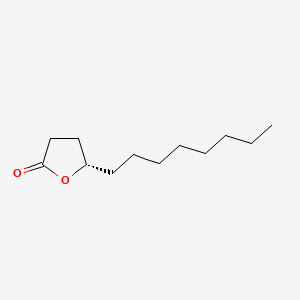
![(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B1253175.png)
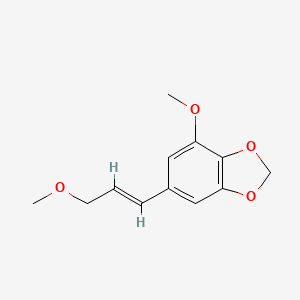
![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)
